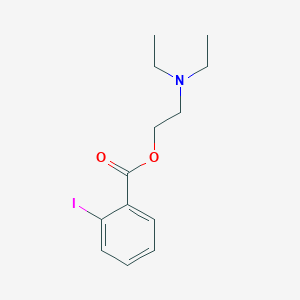![molecular formula C15H11N3S3 B295257 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B295257.png)
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. It may also modulate certain neurotransmitter systems in the brain, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and modulate certain neurotransmitter systems in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is its potential in various scientific research applications. It has shown promising results in preclinical studies and may have potential as a therapeutic agent. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine. One potential direction is to investigate its potential in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential in combination with other therapeutic agents for the treatment of cancer and microbial infections. Additionally, further studies are needed to determine its safety and efficacy in humans, which may lead to its development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with 2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine in the presence of a base, followed by oxidation with hydrogen peroxide. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C15H11N3S3 |
|---|---|
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H11N3S3/c1-8-9(2)19-13-12(8)14(17-7-16-13)21-15-18-10-5-3-4-6-11(10)20-15/h3-7H,1-2H3 |
Clé InChI |
GCKZUOGWTHZNIE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4S3)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)


![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)

![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295196.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)